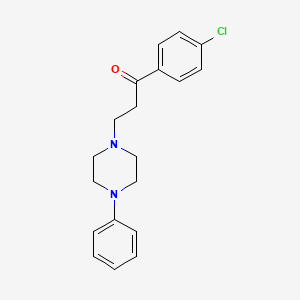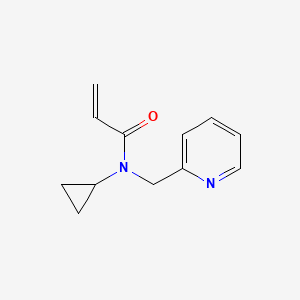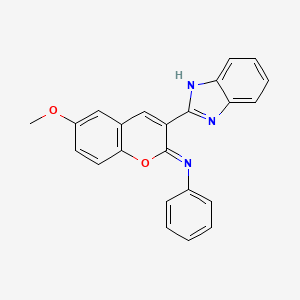
2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid” is a compound with the molecular weight of 206.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound and similar compounds has been discussed in various studies . The synthetic approaches to the preparation of seven-membered heterocycles such as azepines and benzodiazepines are discussed with an emphasis on one-pot preparation procedures . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C10H10N2O3/c13-9-3-4-11-8-5-6 (10 (14)15)1-2-7 (8)12-9/h1-2,5,11H,3-4H2, (H,12,13) (H,14,15) .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts . For instance, the development of methods for one-pot synthesis of compounds with an azepine scaffold, based on small or middle ring expansion by recyclization reactions and multicomponent heterocyclization reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 206.2 . The compound is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthetic Aspects and Biological Activities
Synthetic Approaches : Benzodiazepines, including 1,4- and 1,5-derivatives, are crucial in pharmaceuticals for their roles in treating conditions like anxiety and epilepsy. Research emphasizes the development of efficient synthetic methods for these compounds, using precursors like o-phenylenediamine. These methods aim to enhance the availability of benzodiazepines for further biological and pharmacological studies (Teli et al., 2023).
Biological Activities : The 1,5-benzothiazepines, chemically related to benzodiazepines, show diverse bioactivities such as vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. These activities underline the therapeutic potential of benzodiazepine derivatives in various medical conditions, prompting further research into their pharmacological profiles and potential clinical applications (Dighe et al., 2015).
Environmental Impact and Analytical Methods
Environmental Occurrence : Benzodiazepines, as emerging environmental contaminants, have been detected in various water sources, including drinking and surface water. Their persistence and fate in the environment raise concerns about their potential impact on aquatic life and human health, necessitating advanced analytical methods for their detection and removal (Kosjek et al., 2012).
Pharmacological and Therapeutic Potential
Pharmacokinetics and Efficacy : Studies on compounds like oxcarbazepine, a derivative of carbamazepine, highlight the importance of understanding the pharmacokinetic profiles and efficacy of benzodiazepines in treating conditions such as epilepsy. Oxcarbazepine's distinct metabolism and reduced adverse effects compared to carbamazepine illustrate the ongoing efforts to improve the safety and effectiveness of benzodiazepine-based therapies (Grant & Faulds, 1992).
Therapeutic Drug Monitoring : The review of therapeutic drug monitoring for oxcarbazepine and its primary metabolite, MHD, reflects the nuanced approach required to optimize treatment with benzodiazepine derivatives. While routine monitoring may not be necessary for all patients, it could be beneficial in specific scenarios, emphasizing the need for personalized medicine approaches in using these drugs (Bring & Ensom, 2008).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
The future directions for the study of this compound could involve further exploration of its synthesis methods, its potential biological activities, and its safety profile. There is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Propiedades
IUPAC Name |
2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-3-4-11-8-5-6(10(14)15)1-2-7(8)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIANQHTUDMGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)C(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)


![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)
![Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2857416.png)
![[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine](/img/structure/B2857417.png)
![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2857418.png)


![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2857422.png)



![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2857429.png)